RTI-111

Beschreibung

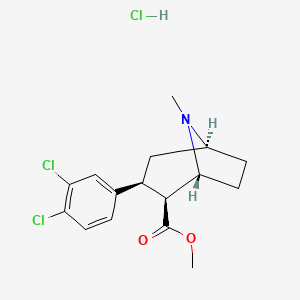

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDQYHGQIZSGW-LZRDFDPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431334 | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150653-91-1 | |

| Record name | RTI-111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Mechanism of Action of Rti 111

Monoamine Transporter Inhibition Profile

RTI-111 functions as a reuptake inhibitor for the three major monoamine neurotransmitters: dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). wikipedia.orgpsychonautwiki.orgsmolecule.com This action prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to increased concentrations of these monoamines in the synapse. psychonautwiki.orgsmolecule.commdpi.com

Dopamine Transporter (DAT) Interaction

This compound is recognized for its high affinity for the dopamine transporter (DAT). ontosight.ai The DAT is responsible for the reuptake of dopamine, a key neurotransmitter involved in various physiological and pathological processes. ontosight.ainih.govcpn.or.kr By inhibiting DAT, this compound increases extracellular dopamine levels. cpn.or.krnih.gov Studies have shown that compounds with high affinity for the DAT can have stimulant effects. nih.govjneurosci.org Early studies indicated that this compound exhibited DAT binding affinity less than 1 nM. wikidoc.org

Serotonin Transporter (SERT) Interaction

In addition to its effects on DAT, this compound also interacts with the serotonin transporter (SERT). wikipedia.orgpsychonautwiki.org The SERT is responsible for the reuptake of serotonin, a neurotransmitter involved in mood, cognition, and other functions. wikipedia.org Research has shown that this compound also possesses high affinity for the SERT, with some reports indicating affinity less than 1 nM. wikidoc.org

Norepinephrine Transporter (NET) Interaction

This compound is also an inhibitor of the norepinephrine transporter (NET). wikipedia.orgpsychonautwiki.org The NET is involved in the reuptake of norepinephrine, a monoamine neurotransmitter that plays a role in the body's stress response and other functions. guidetopharmacology.orgmims.com this compound's interaction with the NET contributes to its profile as a triple monoamine reuptake inhibitor. wikipedia.orgpsychonautwiki.orgsmolecule.com

Affinity and Selectivity Profiles at Monoamine Transporters

This compound is characterized as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). wikipedia.orgiiab.me Studies have reported IC50 values for this compound at the monoamine transporters. IC50 values represent the concentration of a compound required to inhibit 50% of the activity of a target. Lower IC50 values indicate higher affinity.

Reported IC50 values for this compound include:

DAT: 0.79 nM wikipedia.orgiiab.me

SERT: 3.13 nM wikipedia.orgiiab.me

NET: 18 nM wikipedia.orgiiab.me

These values suggest that this compound has the highest affinity for the DAT, followed by the SERT, and then the NET. wikipedia.orgiiab.me Compared to cocaine, this compound has been suggested to have a higher relative affinity for both the serotonin and norepinephrine transporters over the dopamine transporter, which may contribute to differences in its pharmacological profile. psychonautwiki.org

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 0.79 |

| Serotonin Transporter (SERT) | 3.13 |

| Norepinephrine Transporter (NET) | 18 |

Neurochemical Effects of Transporter Inhibition

The inhibition of monoamine transporters by this compound leads to altered levels of neurotransmitters in the synaptic cleft, resulting in various neurochemical effects. psychonautwiki.orgsmolecule.commdpi.com

Dopamine System Modulation

The high affinity of this compound for the DAT and its subsequent inhibition of dopamine reuptake lead to increased extracellular dopamine concentrations. cpn.or.krnih.gov This increase in synaptic dopamine is a key mechanism underlying the stimulant effects of many psychomotor stimulants. nih.govnih.govjneurosci.org Elevated dopamine levels in brain regions such as the nucleus accumbens are associated with reward and reinforcement pathways. wikidoc.org Studies have shown that this compound can produce stimulant-like effects and function as a positive reinforcer in animal models, suggesting its impact on the dopaminergic system. nih.govresearchgate.net Serotonin can indirectly modulate dopamine release in the nucleus accumbens, indicating a potential interplay between this compound's effects on both SERT and DAT in modulating the dopamine system. wikidoc.org

Serotonin System Modulation

This compound demonstrates significant affinity for the serotonin transporter (SERT). wikipedia.orgwikidoc.org By blocking SERT, this compound inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in extracellular serotonin levels, enhancing serotonergic neurotransmission. psychonautwiki.orgwikipedia.org The modulation of the serotonin system by triple reuptake inhibitors like this compound is considered an important aspect of their pharmacological profile. wikidoc.org

Comparative Analysis with Other Monoamine Reuptake Inhibitors

This compound belongs to the phenyltropane class, which includes a variety of compounds developed to explore the structure-activity relationships of cocaine and related stimulants. uniklinik-freiburg.dewikipedia.org Comparing this compound to other compounds in this class and to cocaine itself highlights differences in their pharmacological profiles, particularly regarding transporter selectivity and kinetics.

Differentiation from Cocaine and its Analogs

While structurally related to cocaine, this compound exhibits differences in its interaction with monoamine transporters. psychonautwiki.orguniklinik-freiburg.de Cocaine is also a triple reuptake inhibitor, blocking DAT, SERT, and NET. wikipedia.orgwikidoc.org However, studies suggest that compared to cocaine, this compound may have a higher relative affinity for the SERT and NET over the DAT. psychonautwiki.org This difference in selectivity profile is suspected to contribute to variations in their subjective and behavioral effects observed in animal studies. psychonautwiki.org

Furthermore, research indicates that this compound may have a slower onset and longer duration of action compared to cocaine in animal models. psychonautwiki.orgwikipedia.org The rate at which a reuptake inhibitor occupies the DAT has been suggested to play a role in its behavioral effects. jneurosci.org

Structurally, this compound differs from cocaine in the attachment of the phenyl ring to the tropane (B1204802) ring; in this compound, the phenyl ring is attached directly, whereas in cocaine, a carboxylate group bridges the two rings. psychonautwiki.org this compound also features a dichlorinated phenyl ring. psychonautwiki.org

Comparison with Other Phenyltropane Derivatives (e.g., RTI-112, RTI-113)

This compound is one among many phenyltropane derivatives synthesized and studied for their monoamine transporter interactions. Other compounds in this class, such as RTI-112 and RTI-113, demonstrate varying degrees of selectivity and potency at the DAT, SERT, and NET.

RTI-112, like this compound, has been described as a nonselective triple reuptake inhibitor. wikipedia.org Early studies indicated that both this compound and RTI-112 showed high affinity for DAT, with IC50 values below 1 nM, and subsequently were found to also possess high SERT affinity. researchgate.netwikidoc.org RTI-112 has been reported to have equipotent in vitro affinity at the SERT, NET, and DAT. wikipedia.org

In contrast, RTI-113 is characterized as a potent and highly selective dopamine reuptake inhibitor (DRI). wikipedia.orgwikipedia.org This selectivity for the DAT differentiates it significantly from the nonselective profiles of this compound and RTI-112. wikipedia.orgwikipedia.org The structural modification of replacing the methyl ester in a related compound (RTI-31) with a phenyl ester resulted in the DAT selectivity observed with RTI-113. wikipedia.org Studies comparing RTI-112 and RTI-113 highlight the impact of structural variations within the phenyltropane class on transporter selectivity. wikidoc.orgwikipedia.orgwikipedia.org

The comparative analysis of these phenyltropane derivatives underscores the intricate relationship between chemical structure and the resulting affinity and selectivity for the different monoamine transporters.

Data Tables

| Compound | DAT Binding (Ki/IC50) | SERT Binding (Ki/IC50) | NET Binding (Ki/IC50) | Selectivity Profile |

| This compound | High affinity | High affinity | High affinity | Nonselective (SNDRI) |

| Cocaine | High affinity | High affinity | High affinity | Nonselective (SNDRI) |

| RTI-112 | High affinity | High affinity | High affinity | Nonselective (Equipotent) wikipedia.org |

| RTI-113 | High affinity | Low affinity | Low affinity | DAT Selective (DRI) wikipedia.orgwikipedia.org |

Note: Specific Ki or IC50 values can vary depending on the experimental conditions and the source of the transporter.

Preclinical Behavioral Neurobiology of Rti 111

Behavioral Effects in Animal Models

Reinforcing Properties and Self-Administration Studies

Studies in rhesus monkeys have shown that RTI-111 functions as a positive reinforcer. When made available for self-administration under a fixed-ratio 25 (FR 25) schedule of reinforcement, this compound maintained self-administration behavior in all tested monkeys researchgate.netnih.gov. This indicates that the drug has reinforcing properties, a key characteristic of substances with abuse potential remedypublications.com.

Further research using a progressive-ratio schedule of reinforcement, which is used to measure the reinforcing strength of drugs, compared this compound with methamphetamine (MA) in rhesus monkeys. While the primary study focused on the interaction with MA, it established this compound's ability to maintain self-administration researchgate.netnih.gov. Other phenyltropane analogs with high DAT affinity have also been shown to maintain self-administration in nonhuman primates, sometimes with similar or lower reinforcing strength compared to cocaine, potentially related to their slower onset or different transporter selectivity profiles nih.gov.

Discriminative Stimulus Effects

This compound has been evaluated for its discriminative stimulus effects in animal models, a paradigm used to assess the subjective effects of drugs and their similarity to known substances of abuse uky.edu. In studies with rats and rhesus monkeys trained to discriminate (+)-amphetamine (AMPH) or cocaine from saline, this compound produced full AMPH-like or cocaine-like responding researchgate.netnih.govnih.gov. This indicates that the internal, subjective cues produced by this compound are similar to those produced by classic psychomotor stimulants that primarily act on the dopamine (B1211576) system researchgate.netnih.govnih.gov. The potency of compounds in producing cocaine-like discriminative stimulus effects has been correlated with their affinity for the DAT, supporting the role of dopamine reuptake inhibition in these effects nih.gov.

Modulation of Drug-Seeking Behaviors

Research on the modulation of drug-seeking behaviors often utilizes reinstatement models, where extinguished drug-seeking responses are triggered by drug priming, cues, or stress frontiersin.orgnih.gov. While direct studies on this compound's effects on the reinstatement of drug-seeking behavior were not explicitly detailed in the provided results, studies on other compounds with similar mechanisms of action (e.g., D3 receptor antagonists or partial agonists) have shown attenuation of cocaine- or cue-induced reinstatement of drug-seeking behavior uniad.org.br. Given this compound's properties as a monoamine reuptake inhibitor with reinforcing and stimulant effects, it is plausible that it could interact with the neurobiological pathways involved in drug-seeking. However, specific data for this compound in this context from the provided sources is limited.

Neurobiological Correlates of Behavioral Outcomes

The behavioral effects of this compound are primarily mediated by its interaction with monoamine transporters, particularly the DAT, SERT, and NET psychonautwiki.orgwikipedia.org.

Role of Specific Brain Regions and Circuitry

The reinforcing and stimulant effects of psychomotor stimulants are strongly linked to their ability to increase extracellular dopamine levels in brain regions associated with reward and motivation, such as the nucleus accumbens and striatum psychonautwiki.orgwikidoc.orgwikipedia.org. This compound's high affinity for the DAT suggests that it increases dopamine levels in these areas by blocking reuptake psychonautwiki.orgaklagare.se.

The nucleus accumbens (NAc) is a key component of the brain's reward circuitry and plays a significant role in the reinforcing effects of drugs of abuse frontiersin.orgwikidoc.org. Serotonin (B10506) is also known to indirectly modulate dopamine release in the nucleus accumbens wikidoc.org. This compound's affinity for both DAT and SERT is considered an important aspect, as compounds displaying affinity for both transporters are of particular interest due to the potential for serotonin to modulate dopamine-mediated behaviors wikidoc.org.

Studies using neuroimaging techniques, such as PET, with ligands that bind to monoamine transporters (e.g., [125I]RTI-121, which is highly specific for the DAT) have been used to assess transporter occupancy by drugs like cocaine and its analogs in various brain regions aklagare.sejneurosci.orgjneurosci.orgcpn.or.kr. While specific PET data for this compound occupancy in different brain regions were not detailed, its high in vitro affinity for DAT suggests it would occupy these transporters in vivo in dopamine-rich areas like the striatum (caudate and putamen) and nucleus accumbens aklagare.sewikidoc.orgjneurosci.org. The distribution of DAT binding sites is prominent in the striatum, substantia nigra, and ventral tegmental area wikipedia.orgjneurosci.org.

Table 1: In vitro Binding Affinity of this compound to Monoamine Transporters

| Transporter | IC50 (nM) | Citation |

| Dopamine Transporter (DAT) | 0.79 | aklagare.sewikipedia.org |

| Serotonin Transporter (SERT) | 3.13 | aklagare.sewikipedia.org |

| Norepinephrine (B1679862) Transporter (NET) | 17.96 | aklagare.sewikipedia.org |

Table 2: Reinforcing Properties of this compound in Rhesus Monkeys

| Animal Model | Schedule of Reinforcement | Outcome | Citation |

| Rhesus Monkeys (n=4) | Fixed-Ratio 25 (FR 25) | Functioned as a positive reinforcer in all subjects | researchgate.netnih.gov |

Table 3: Discriminative Stimulus Effects of this compound

| Animal Model | Training Drug | This compound Effect | Citation |

| Rhesus Monkeys | (+)-Amphetamine (AMPH) | Produced full AMPH-like responding | researchgate.netnih.gov |

| Rats | Cocaine | Produced cocaine-like responding | nih.gov |

Neurotransmitter Release and Reuptake Dynamics

This compound, a phenyltropane analog, has been extensively studied for its interactions with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Preclinical research indicates that this compound functions as a reuptake inhibitor for all three monoamines, thereby increasing extracellular neurotransmitter concentrations in various brain regions. wikipedia.orgpsychonautwiki.orgnih.gov

Transporter Binding Affinity and Uptake Inhibition: In vitro studies using recombinant human transporters have characterized the potency of this compound in inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This compound demonstrates high affinity for these transporters. For instance, studies have reported IC50 values (the concentration required to inhibit 50% of uptake) and Ki values (inhibition constant) indicating potent binding and uptake inhibition at DAT, NET, and SERT. wikipedia.orgpsychonautwiki.orggoogle.com Compared to cocaine, this compound has been shown to have higher relative affinity for both SERT and NET over DAT in some studies. psychonautwiki.org

Data from various studies highlight the binding and uptake inhibition profile of this compound. The following table summarizes representative in vitro data on the affinity (Ki) and uptake inhibition potency (IC50) of this compound at human monoamine transporters.

| Compound | Target Transporter | Assay Type | Value (nM) | Source |

| This compound | DAT | IC50 (Uptake) | 0.79 ± 0.09 | psychonautwiki.org |

| This compound | NET | IC50 (Uptake) | 17.96 ± 0.85 | psychonautwiki.org |

| This compound | SERT | IC50 (Uptake) | 3.13 ± 0.36 | psychonautwiki.org |

| This compound | DAT | Ki (Binding) | 0.79 ± 0.08 | google.com (Note: This source lists Ki values, but the values are very similar to IC50 reported elsewhere. It's important to note the assay type difference). |

| This compound | SERT | Ki (Binding) | 3.13 ± 0.36 | google.com |

| This compound | NET | Ki (Binding) | 17.96 ± 0.85 | google.com |

Note: These values can vary depending on the specific assay conditions, cell lines or tissue used, and the radioligand.

The potent inhibition of these transporters by this compound suggests its capacity to interfere with the normal reuptake mechanisms responsible for clearing neurotransmitters from the synaptic cleft. wikipedia.orgnih.gov

In Vivo Neurotransmitter Levels: Preclinical studies utilizing techniques such as in vivo microdialysis have investigated the effects of this compound administration on extracellular levels of DA, NE, and 5-HT in specific brain regions. These studies provide functional evidence of this compound's impact on neurotransmitter dynamics in living subjects. For example, in squirrel monkeys, RTI-112 (a related analog) administration led to increased extracellular dopamine levels in the caudate nucleus, with peak levels observed around 30 minutes post-administration. nih.gov While direct microdialysis data specifically for this compound on all three monoamines in a single study were not explicitly detailed in the search results, its classification as an SNDRI and its potent in vitro profile strongly imply that it would produce increases in extracellular DA, NE, and 5-HT in vivo, similar to other triple reuptake inhibitors. wikipedia.orgpsychonautwiki.orgnih.gov

The kinetics of transporter binding also play a role in the in vivo effects. Studies comparing the onset and duration of action of different transporter ligands, including phenyltropanes, have shown that the rate of in vivo DAT binding can correlate with behavioral effects. nih.govresearchgate.net While specific kinetic data (association/dissociation rates) for this compound were not prominently featured, its slower onset and longer duration of action compared to cocaine in animal studies suggest potential differences in its binding kinetics at the transporters. wikipedia.orgpsychonautwiki.org

Transporter Occupancy: Positron Emission Tomography (PET) studies using radiolabeled ligands that bind to monoamine transporters can provide information on the extent and duration of transporter occupancy by compounds like this compound in vivo. Studies with related phenyltropanes, such as RTI-113 and GBR-12909, have utilized PET to assess DAT occupancy. wikidoc.orgjneurosci.org While direct PET occupancy data for this compound were not readily available in the search snippets, the high binding affinity demonstrated in in vitro and ex vivo studies google.comresearchgate.net suggests that this compound would occupy a significant proportion of DAT, NET, and SERT sites in a dose-dependent manner in vivo, influencing neurotransmitter reuptake. Maximal behavioral effects of transporter ligands are often observed at or near complete occupancy of transporter sites. google.com

Structure Activity Relationships Sar and Rational Drug Design of Rti 111 Analogs

Elucidation of Key Structural Determinants for Transporter Binding

Research on phenyltropane derivatives, including RTI-111, has revealed several critical structural determinants that influence their interaction with monoamine transporters. These include modifications to the tropane (B1204802) core, substitutions on the phenyl ring, and the stereochemistry of the molecule. nih.govresearchgate.net

Significance of the Tropane Core Modifications

The tropane core is the foundational bicyclic structure of this compound and other related compounds like cocaine and WIN 35,428. ontosight.aipsychonautwiki.orgwikipedia.org Modifications to this core structure can significantly impact transporter binding. While the core bicyclo[3.2.1]octane system is essential, alterations to the nitrogen atom (N-8) and the carbon atoms within the rings can influence the compound's affinity and selectivity for DAT, norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For instance, the presence of an N-methyl group is a common feature in many active phenyltropanes, including this compound. ontosight.aipsychonautwiki.org

Impact of Phenyl Ring Substitutions

Substitutions on the phenyl ring attached to the tropane core are critical determinants of the binding affinity and selectivity of this compound analogs. Studies have explored the effects of various substituents at different positions of the phenyl ring. For this compound, the presence of chlorine atoms at the 3' and 4' positions of the phenyl ring is a key feature contributing to its pharmacological properties. psychonautwiki.org Research has shown that the nature, position, and electronic properties of these substituents significantly influence the compound's interaction with the binding site on the transporters. nih.govresearchgate.netnih.gov For example, studies comparing different substituted phenyltropanes have demonstrated that the 3',4'-dichloro substitution pattern, as seen in this compound, leads to high affinity for the dopamine (B1211576) transporter. nih.govresearchgate.net Electron-withdrawing groups at the meta- or para-positions within the plane of the phenyl ring have been suggested to increase DAT affinity. researchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of chiral compounds like this compound. researchgate.netnih.gov this compound has specific stereochemistry, indicated by its full chemical name, which is essential for its biological activity. ontosight.ai The (1R,2S,3S,5S) stereochemistry is characteristic of active phenyltropane DAT inhibitors. wikipedia.orgevitachem.com The cis relationship between the substituents at the C-2 and C-3 positions of the tropane core, with the C-2 carbomethoxy group in the axial (β or exo) configuration, is particularly important for high-affinity binding to the DAT. researchgate.net Even subtle differences in stereochemistry between enantiomers can lead to significant differences in their pharmacological profiles and interactions with chiral biological targets like transporters. researchgate.netnih.gov

Computational Approaches in SAR Studies

Computational methods are increasingly employed in conjunction with experimental studies to understand SAR and guide rational drug design. nih.govresearchgate.netmdpi.com These approaches provide insights into the molecular interactions between ligands and their targets and can predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govresearchgate.netitmedicalteam.pl By quantifying various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and correlating them with biological data (e.g., binding affinity), QSAR models can predict the activity of new, unsynthesized analogs. nih.govresearchgate.netitmedicalteam.pl For this compound analogs, classical QSAR models have suggested that the distribution property (lipophilicity, often represented by pi parameters) is an important factor influencing binding to the DAT. nih.govresearchgate.net While some classical QSAR studies on cocaine analogs have shown relatively low correlations, more advanced computational methods have proven highly predictive. researchgate.netresearchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields. nih.govresearchgate.net This method involves aligning a set of molecules and calculating the steric and electrostatic interactions between the molecules and a probe atom placed on a grid surrounding them. The variations in these fields are then correlated with the biological activity using partial least squares analysis. nih.govresearchgate.net CoMFA studies on this compound and its analogs have provided valuable insights into the steric and electrostatic requirements for optimal binding to the dopamine transporter. nih.govresearchgate.net These models can visualize the regions around the molecules where specific field properties are favorable or unfavorable for binding, thus guiding the design of new analogs with improved affinity. CoMFA has been shown to be useful in predicting and designing new compounds for study and has provided additional support for the features of the cocaine binding site pharmacophore. nih.govresearchgate.net

Here is a summary of some research findings on the binding affinities of this compound and related phenyltropane analogs:

| Compound Name | Structure | IC₅₀ (nM) for DAT Binding (Rat Striatum) | Reference |

| This compound (3β-(3',4'-dichlorophenyl)tropane-2β-carboxylic acid methyl ester) | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 0.79 | nih.govresearchgate.net |

| RTI-112 (3β-(4'-chloro-3'-methylphenyl)tropane-2β-carboxylic acid methyl ester) | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 0.81 | nih.govresearchgate.net |

| WIN 35,428 (3β-(4'-fluorophenyl)tropane-2β-carboxylic acid methyl ester) | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | - | nih.govresearchgate.net |

| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | - | nih.govresearchgate.net |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radioligand (e.g., [³H]WIN 35,428) to the dopamine transporter. Lower IC₅₀ values indicate higher binding affinity.

Molecular Docking Simulations for Ligand-Transporter Interactions

Molecular docking simulations are a computational approach used to model the interaction between a ligand, such as this compound or its analogs, and a protein target, such as monoamine transporters. researchgate.netacs.org These simulations help to predict the preferred binding orientation (pose) of the ligand within the transporter's binding site and to estimate the binding affinity. researchgate.net By visualizing the molecular interactions, docking studies can provide insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. researchgate.netacs.org

Computational structure-based approaches like molecular docking can offer valuable insights into the molecular basis for the observed differences in experimental activity and selectivity among different compounds at DAT, NET, and SERT. acs.org This understanding can then be leveraged in the rational design of therapeutic agents with improved selectivity profiles. acs.org

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the desire to create compounds with altered or improved pharmacological properties, such as enhanced affinity for a specific transporter, increased selectivity, or modified duration of action. nih.gov

Strategies for Modulating Affinity and Selectivity

Strategies for modulating the affinity and selectivity of this compound analogs often involve making specific modifications to the tropane core or the substituents on the phenyl ring. Research has shown that the nature and position of substituents on the phenyl ring significantly impact binding affinity and selectivity for the monoamine transporters. nih.govresearchgate.netnih.gov For instance, studies on 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters have identified compounds with high binding affinities for both DAT and SERT and low affinity for NET through modifications on the 3β-phenyl ring. nih.gov

Modifications to the ester group at the 2β position of the tropane core can also influence activity and selectivity. wikipedia.orgresearchgate.net For example, replacing the carbomethoxy ester with a more sterically hindered substituent has been explored to potentially alter selectivity. wikipedia.org The stereochemistry of the tropane core is also critical for transporter binding. wikipedia.orgwikipedia.org

Data on the binding affinities of this compound and related compounds to monoamine transporters illustrate the impact of structural variations.

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Reference |

| This compound | 0.79 | 3.13 | 17.96 | wikipedia.orgaklagare.segoogle.com |

| RTI-112 | 0.81 | 10.5 | 36.2 | nih.govresearchgate.netgoogle.com |

| RTI-31 | - | - | - | wikipedia.org |

| RTI-55 | - | - | - | wikipedia.org |

| RTI-113 | High Affinity | Low Affinity | Low Affinity | wikipedia.orgvcu.edu |

Note: IC₅₀ values represent the concentration of a compound required to inhibit 50% of radioligand binding to the transporter. Lower values indicate higher affinity.

These data highlight how subtle structural differences, such as the substitution pattern on the phenyl ring (this compound vs. RTI-112) or modifications to the ester group (RTI-31, RTI-55, RTI-113), can lead to variations in affinity and selectivity profiles.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical and chemical properties to maintain or improve biological activity while potentially altering properties like metabolic stability, toxicity, or pharmacokinetic profiles. nih.govnih.gov In the context of this compound analogs, bioisosteric replacements could involve modifying the tropane core, the ester group, or the phenyl ring substituents.

While specific examples of extensive bioisosteric replacement directly on the this compound structure within the provided search results are limited, the general principle of bioisosterism is a widely used tool in rational drug design for various therapeutic areas, including the development of compounds targeting the central nervous system. nih.govnih.gov For instance, studies on non-aza-tropane analogs have explored replacing the nitrogen in the tropane ring with other atoms like oxygen or sulfur, or even a methylene (B1212753) group, to investigate the necessity of the charged nitrogen for transporter binding. wikidoc.org These can be considered forms of bioisosteric replacement of the tropane nitrogen.

The exploration of bioisosteric replacements aims to discover novel chemical entities that retain the desired interaction with monoamine transporters while potentially offering advantages in terms of pharmacological properties or synthetic accessibility.

Therapeutic Potential of Rti 111 in Preclinical Research

Investigating Potential for Neurological Disorders

RTI-111 has been investigated for its potential use in the treatment of various neurological disorders guidechem.com. Its mechanism of action as a reuptake inhibitor of monoamine neurotransmitters, including dopamine (B1211576), suggests potential relevance in conditions involving dysregulation of these systems guidechem.compsychonautwiki.orgwikipedia.org.

Dopaminergic System Dysregulation Contexts

Dysregulation of the dopaminergic system is implicated in several central nervous system (CNS) disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addictive disorders nih.govcpn.or.kr. The dopamine transporter (DAT) plays a primary role in clearing dopamine from the synaptic cleft cpn.or.krwikipedia.org. By inhibiting the reuptake of dopamine via the DAT, this compound can increase dopamine levels in the brain guidechem.com. Preclinical studies have shown that this compound has high affinity for the dopamine transporter wikidoc.orgresearchgate.net.

Preclinical Evaluation for Substance Abuse Disorders

This compound has been investigated for its potential as a treatment for substance abuse disorders, showing efficacy in reducing drug-seeking behavior in animal models guidechem.com. Phenyltropane compounds, including this compound, present promising avenues of research into therapeutic applications for addiction treatment wikipedia.org.

Mechanisms Underlying Reduction of Drug-Seeking Behavior

Drug-seeking behavior is influenced by associative learning and the motivational value of drugs nih.gov. Environmental stimuli associated with drugs of abuse can act as powerful mediators of craving and relapse nih.gov. While the search results indicate that this compound has shown efficacy in reducing drug-seeking behavior in animal models guidechem.com, the specific detailed mechanisms underlying this effect for this compound are not extensively described in the provided snippets. However, the general mechanism of SNDRIs in influencing monoamine neurotransmitter levels is relevant psychonautwiki.orgwikipedia.org. Dysregulation of monoamine systems plays a critical role in a variety of disease states, including substance abuse nih.gov. Drugs that modify the dopamine system are involved in the manifestation of addictive disorders nih.gov.

Interaction with Other Stimulants (e.g., Methamphetamine)

Preclinical research has explored the interaction of this compound with other stimulants like methamphetamine. Studies in rhesus monkeys have evaluated this compound alone and in combination with methamphetamine for its ability to influence the reinforcing and discriminative stimulus effects of methamphetamine researchgate.netresearchgate.net.

One study hypothesized that a monoamine uptake blocker like this compound would block the behavioral effects of methamphetamine related to its abuse researchgate.netresearchgate.net. When this compound was made available for self-administration, it functioned as a positive reinforcer in rhesus monkeys researchgate.netresearchgate.net. When administered as a pretreatment to monkeys self-administering methamphetamine, this compound shifted the methamphetamine dose-response function to the left and down under a progressive-ratio schedule researchgate.netresearchgate.net. This suggests that this compound, being behaviorally similar to traditional psychomotor stimulants acting at the DAT, increased, rather than blocked, the behavioral potency of methamphetamine researchgate.net. When given in combination, this compound shifted the methamphetamine dose-response function to the left in monkeys trained to discriminate amphetamine from saline researchgate.net.

Data Table: Interaction of this compound with Methamphetamine in Rhesus Monkeys

| Condition | Self-Administration (FR 25) | Progressive-Ratio Schedule (Methamphetamine) | Discriminative Stimulus (Amphetamine) |

| This compound Alone | Functioned as positive reinforcer researchgate.netresearchgate.net | Not applicable | Produced full amphetamine-like responding researchgate.net |

| This compound Pretreatment + Methamphetamine (PR) | Not applicable | Methamphetamine dose-response shifted left and down researchgate.netresearchgate.net | Not applicable |

| This compound + Methamphetamine (Discrimination) | Not applicable | Not applicable | This compound shifted methamphetamine dose-response left researchgate.net |

Note: FR 25 refers to a fixed-ratio 25 schedule of reinforcement; PR refers to a progressive-ratio schedule.

Methodological Approaches in Rti 111 Research

In Vitro Binding Assays

In vitro binding assays are fundamental techniques used to characterize the affinity and selectivity of a compound for its target receptors or transporters in a controlled laboratory setting. giffordbioscience.com These assays provide crucial information about the direct interaction between RTI-111 and the monoamine transporters (DAT, NET, and SERT).

Radioligand binding techniques are a cornerstone of in vitro pharmacology for determining the binding affinity of a compound to a specific target. giffordbioscience.comspringernature.com This method involves using a radioactively labeled ligand that selectively binds to the transporter of interest. By incubating cell membranes or tissue homogenates containing the transporter with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound), researchers can measure the displacement of the radioligand by this compound. springernature.com The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀) is a measure of its binding potency. giffordbioscience.comportlandpress.com This IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Studies utilizing radioligand binding have been instrumental in demonstrating this compound's high affinity for the DAT, SERT, and NET. Early studies on disubstituted phenyltropanes, including this compound, showed DAT binding affinity below 1 nM. wikidoc.org Subsequently, it was reported that this compound also possesses sub-nanomolar SERT affinity. wikidoc.org Research has indicated that this compound and RTI-112 (a related analog) exhibited high affinity for the dopamine (B1211576) transporter, with IC₅₀ values of 0.79 nM and 0.81 nM, respectively, in assays measuring the inhibition of [³H]WIN 35,428 binding to the DAT. researchgate.netnih.gov

Data from radioligand binding studies can be presented in tables to show the affinity of this compound for different transporters, often in comparison to other known transporter ligands like cocaine.

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | DAT | 0.79 | |

| This compound | SERT | 3.13 | |

| This compound | NET | 17.96 | |

| RTI-112 | DAT | 0.81 | |

| RTI-112 | SERT | 10.5 | |

| RTI-112 | NET | 36.2 | |

| Cocaine | DAT | ~111 | |

| Cocaine | SERT | ~equal affinity | |

| Cocaine | NET | ~equal affinity |

Uptake inhibition assays are functional in vitro methods that measure the ability of a compound to block the reuptake of neurotransmitters into cells expressing the transporters. These assays directly assess the functional consequence of transporter binding. In these experiments, cells expressing the human DAT, NET, or SERT are incubated with a radioactively labeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) in the presence of varying concentrations of this compound. portlandpress.com The amount of radioactivity taken up by the cells is measured, and the concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined. giffordbioscience.com

Uptake inhibition assays complement binding studies by confirming that this compound's binding to the transporters results in a functional blockade of neurotransmitter reuptake. These studies provide insights into the potency of this compound as a reuptake inhibitor for each monoamine transporter.

Radioligand Binding Techniques

In Vivo Neuropharmacological Techniques

In vivo neuropharmacological techniques are essential for understanding the effects of this compound within a living organism, providing insights into its distribution, neurochemical effects, and interaction with transporters in the complex environment of the brain.

Microdialysis is a technique used to measure extracellular levels of neurotransmitters and other neurochemicals in specific brain regions of awake, freely moving animals. nih.govnih.govcpn.or.kr A small probe is implanted into a target brain area, and artificial cerebrospinal fluid is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across a semipermeable membrane at the tip of the probe and are collected in the perfusate. nih.gov The concentration of neurotransmitters in the collected perfusate can then be analyzed using sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

In the context of this compound research, microdialysis can be used to assess how this compound administration affects extracellular levels of dopamine, serotonin (B10506), and norepinephrine (B1679862) in brain regions rich in monoamine terminals, such as the striatum or nucleus accumbens. Studies using microdialysis have shown that administration of transporter blockers can increase extracellular levels of their respective neurotransmitters. cpn.or.kr For example, studies with other cocaine analogs have used microdialysis to demonstrate rapid increases in dopamine levels following administration. nih.gov While specific microdialysis data for this compound were not extensively detailed in the provided search results, the technique is a standard method for evaluating the in vivo neurochemical effects of monoamine transporter ligands.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify the binding of radiolabeled ligands to specific targets, such as neurotransmitter transporters, in the living brain. google.comki.se In this compound research, PET imaging with a suitable radioligand that binds to DAT, NET, or SERT can be used to determine the extent to which this compound occupies these transporters in different brain regions. google.comnih.govwikipedia.org

The principle involves administering a radiolabeled tracer with high affinity for the transporter. When this compound is administered, it competes with the radiotracer for binding sites on the transporter. By measuring the reduction in radiotracer binding after this compound administration compared to baseline, researchers can calculate the percentage of transporter occupancy by this compound. google.comwikipedia.org This provides valuable information about the in vivo potency and duration of action of this compound at its target sites.

PET studies have been conducted with phenyltropane analogs to assess DAT occupancy. nih.govwikipedia.org While direct PET occupancy data specifically for this compound was not prominently featured, studies on related compounds like RTI-113 have shown significant DAT occupancy at doses that maintain maximum response rates in behavioral studies. wikipedia.org PET imaging allows for the correlation of transporter occupancy with behavioral effects, providing a more complete understanding of this compound's in vivo profile. google.com

Microdialysis for Neurotransmitter Monitoring

Advanced Chemical and Analytical Methods

Beyond the biological assays, advanced chemical and analytical methods are crucial for the synthesis, characterization, and quantification of this compound. These techniques ensure the identity, purity, and concentration of this compound used in research studies and are essential for studying its metabolism and pharmacokinetics.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QToF-MS) are widely used for the identification and quantification of this compound in various matrices, including research samples and biological specimens. uniklinik-freiburg.denih.gov These methods provide detailed information about the molecular structure and allow for sensitive detection and measurement of the compound and its potential metabolites. uniklinik-freiburg.derti.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to confirm the chemical structure and purity of synthesized this compound. uniklinik-freiburg.de

Analytical methods are also employed to study the metabolic fate of this compound. For instance, anticipated metabolites based on known metabolic pathways of similar compounds, such as cocaine, can be synthesized or identified using techniques like LC-MS/MS. uniklinik-freiburg.de Studies have looked for metabolites like N-demethylated this compound and the ester hydrolysis product, demonstrating the importance of analytical chemistry in understanding the in vivo disposition of this compound. uniklinik-freiburg.de

These advanced chemical and analytical methods are indispensable for ensuring the scientific rigor and reproducibility of research involving this compound, from its initial synthesis to the analysis of biological samples from in vivo studies.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods play a vital role in the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed techniques.

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the this compound molecule, respectively. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of specific signals to different parts of the molecule, confirming its proposed structure. For instance, the NMR spectra of this compound are consistent with its tropane (B1204802) structure and the presence of the 3,4-dichlorophenyl and methyl ester substituents. customs.go.jp Two-dimensional NMR techniques such as ¹H–¹H COSY, ¹H–¹³C HSQC, and ¹H–¹³C HMBC are also utilized to establish correlations between atoms and further confirm the structural assignments. springermedizin.deresearchgate.net

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural fragments of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution tandem mass spectrometry (LC-HRMS/MS), are frequently used. policija.sicustoms.go.jpspringermedizin.deresearchgate.netnih.gov

In mass spectrometry, the protonated molecule of this compound ([M+H]⁺) is typically observed. For this compound, which contains two chlorine atoms, the mass spectrum often shows characteristic isotopic peaks at m/z values corresponding to the molecular weight with different chlorine isotopes (³⁵Cl and ³⁷Cl). The natural abundance ratio of ³⁵Cl to ³⁷Cl (approximately 3:1) results in a predictable isotopic pattern for compounds containing chlorine atoms, which aids in identification. customs.go.jp For this compound, the observed peaks at m/z 328 and m/z 330, with an approximate intensity ratio of 3:2, are indicative of the presence of two chlorine atoms. customs.go.jp Fragmentation patterns observed in MS/MS experiments provide further structural information by breaking down the molecule into characteristic ions. For example, fragment ions at m/z 82 and 96 can be indicative of the tropane skeleton. customs.go.jp

Data from spectroscopic analysis, such as the chemical shifts from NMR and the mass-to-charge ratios and fragmentation patterns from MS, are compared to reference data or theoretical predictions to confirm the identity and purity of this compound samples.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from mixtures, impurities, or biological matrices, and for its subsequent detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques employed in this compound research. policija.sicustoms.go.jpspringermedizin.deresearchgate.netnih.gov

GC-MS is widely used for the analysis of volatile and semi-volatile compounds like this compound. policija.sicustoms.go.jpspringermedizin.deresearchgate.netnih.gov In GC, the compound is vaporized and transported through a stationary phase by a carrier gas (e.g., helium). nih.gov Separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase, which is influenced by factors such as volatility and interactions with the stationary phase. chromatographytoday.com Typical GC methods for this compound involve specific temperature programs for the oven to achieve optimal separation. policija.sinih.gov The separated components are then detected and identified by a mass spectrometer. policija.sinih.gov

HPLC, particularly when coupled with a photodiode array detector (HPLC-PDA) or mass spectrometry (LC-MS), is another crucial technique for the analysis of this compound. policija.sicustoms.go.jpspringermedizin.deresearchgate.netnih.gov HPLC is suitable for a broader range of compounds compared to GC and is often used for less volatile or thermally labile substances. chromatographytoday.comdepauw.edu Separation in HPLC is achieved by the differential partitioning of the analyte between a liquid mobile phase and a stationary phase within a column. chromatographytoday.com Various stationary phases (e.g., C18) and mobile phase compositions (mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and modifiers like formic acid or ammonium (B1175870) formate) are used to optimize the separation of this compound and related substances. uniklinik-freiburg.depolicija.sinih.govnih.gov The separated components are detected by UV absorption using a PDA or by mass spectrometry. policija.sinih.govnih.gov LC-MS/MS, utilizing techniques like multiple reaction monitoring (MRM), is particularly useful for sensitive and selective detection and quantification of this compound in complex samples. uniklinik-freiburg.de

Solid phase extraction (SPE) is often used as a sample preparation step before chromatographic analysis to isolate and concentrate this compound from biological matrices like serum or urine, and to remove interfering substances. uniklinik-freiburg.de

These chromatographic techniques, often coupled with sensitive detectors like mass spectrometers, enable researchers to identify this compound, assess its purity, and study its presence and behavior in various experimental contexts.

Future Directions and Emerging Research Avenues for Rti 111

Exploring Novel Targets Beyond Monoamine Transporters

While RTI-111 is well-established as a monoamine reuptake inhibitor, emerging research suggests potential interactions with targets beyond the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. The observation of anticancer properties, specifically the inhibition of kinases and induction of apoptosis, indicates activity in cellular pathways distinct from monoamine neurotransmission. biosynth.com Future studies could focus on comprehensively mapping the interactome of this compound to identify these novel targets. This could involve high-throughput screening assays, proteomic analyses, and computational modeling to predict potential binding partners and downstream signaling pathways. Understanding these additional targets could reveal new therapeutic applications for this compound or provide insights into its pharmacological profile that are not related to its monoaminergic activity. Research into antidepressant drug action, for instance, is exploring targets beyond monoamine elevation, including pathways related to energy metabolism, amino acid metabolism, and hormone signaling, which could serve as a conceptual framework for investigating this compound's broader biological effects. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Development of Advanced Animal Models for Complex Behavioral Phenotypes

Traditional animal models have been instrumental in understanding the effects of compounds like this compound on monoamine systems and related behaviors. However, investigating more complex behavioral phenotypes and the long-term consequences of exposure requires the development and utilization of advanced animal models. This could include using genetically diverse animal populations, such as heterogeneous stock mice, which offer increased resolution for examining the relationship between gene expression and behavior. frontiersin.org Furthermore, the development of animal models that recapitulate specific aspects of human conditions relevant to potential therapeutic applications of this compound, such as complex neurological or psychiatric disorders, is crucial. mdpi.comwhiterose.ac.uk These models should incorporate sophisticated behavioral assessments to capture the nuances of these phenotypes and allow for a more translational understanding of this compound's effects.

Elucidating Long-Term Neuroadaptations to this compound Exposure (Preclinical)

Understanding the long-term neuroadaptations that occur following exposure to this compound is critical for assessing its potential therapeutic utility and identifying any enduring effects. Preclinical studies in this area could investigate persistent changes in neurotransmitter systems, synaptic plasticity, and neuronal circuitry in relevant brain regions after acute or chronic this compound administration. Research on other psychostimulants like cocaine has shown that repeated exposure can lead to significant and long-lasting neuroadaptations in brain areas involved in reward, motivation, and executive function. nih.govresearchgate.netjneurosci.org Studies on this compound could employ techniques such as in vivo microdialysis to measure extracellular monoamine levels over extended periods, electrophysiology to assess changes in synaptic strength and plasticity (e.g., LTP and LTD), and neuroimaging techniques to visualize structural and functional alterations in the brain. nih.govnih.gov Investigating these long-term changes in animal models can provide valuable insights into the potential for tolerance, sensitization, or enduring alterations in brain function associated with this compound exposure.

Q & A

Q. What is the chemical structure of RTI-111, and how does its substitution pattern influence pharmacological activity?

this compound (Dichloropane) is a 3β-(3',4'-dichlorophenyl)tropane-2β-carboxylic acid methyl ester derivative. Its structure features a tropane backbone with dichlorophenyl substitutions at the 3β position, which significantly enhance binding affinity to the dopamine transporter (DAT) compared to cocaine . The 3',4'-dichloro substitution optimizes steric and electronic interactions with the DAT binding pocket, as demonstrated in QSAR studies .

Q. What is the primary mechanism of action of this compound in neurotransmitter systems?

this compound acts as a potent inhibitor of dopamine reuptake by binding to the DAT with an IC50 of 0.79 nM, exceeding cocaine’s affinity (IC50 ~200 nM). It also exhibits weaker inhibition of serotonin and norepinephrine transporters, making it a selective but non-exclusive DAT ligand . Methodologically, its mechanism is validated using radioligand binding assays (e.g., [³H]WIN 35,428 displacement) and in vivo microdialysis to measure extracellular dopamine levels .

Q. What synthetic routes are commonly used to prepare this compound for pharmacological studies?

this compound is synthesized via esterification and substitution reactions on the tropane backbone. Key steps include:

Introducing the 3',4'-dichlorophenyl group via nucleophilic aromatic substitution.

Methyl ester formation at the 2β-carboxylic acid position.

Detailed protocols emphasize chromatographic purification (HPLC) and spectroscopic validation (NMR, mass spectrometry) to ensure >95% purity .

Q. How does this compound’s binding affinity compare to cocaine and other tropane derivatives?

this compound’s DAT affinity (IC50 = 0.79 nM) is ~250-fold higher than cocaine. Structure-activity relationship (SAR) studies attribute this to the dichlorophenyl group’s optimal steric bulk and electron-withdrawing effects, which enhance DAT interactions . Comparative assays using [³H]ligand displacement in transfected cell lines are critical for such evaluations .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s selectivity across monoamine transporters?

- Experimental Design : Use triple-transfected HEK cells expressing DAT, SERT, and NET.

- Methodology : Perform competitive binding assays with [³H]ligands for each transporter.

- Data Analysis : Calculate Ki values using Cheng-Prusoff equations and validate with statistical software (e.g., GraphPad Prism). Include positive controls (e.g., RTI-113 for DAT specificity) .

Q. What methodological considerations are critical when applying QSAR models to optimize this compound derivatives?

- CoMFA Modeling : Generate 3D steric/electrostatic fields using SYBYL software. Align compounds to this compound’s bioactive conformation.

- Classical QSAR : Use substituent parameters (π, MR) to predict log(1/IC50). Validate models with leave-one-out cross-validation and external test sets .

- Limitations : Address overfitting by restricting descriptors to chemically interpretable terms .

Q. How should contradictory findings in this compound’s in vivo efficacy versus in vitro binding data be resolved?

- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., blood-brain barrier penetration) via LC-MS/MS brain tissue analysis.

- Behavioral Assays : Compare locomotor activity in rodents (in vivo) with DAT occupancy (ex vivo autoradiography).

- Statistical Reconciliation : Use Bland-Altman plots to assess agreement between datasets .

Q. What strategies validate this compound’s behavioral effects in animal models of addiction?

- Self-Administration Paradigms : Train rodents to lever-press for this compound infusions. Compare reinforcement efficacy to cocaine.

- Conditioned Place Preference (CPP) : Measure dose-dependent place conditioning.

- Control for Confounders : Include saline controls and counterbalance chamber assignments to reduce bias .

Q. How do steric and electrostatic factors in CoMFA models explain this compound’s binding interactions?

CoMFA contour maps reveal:

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.